(2-methylazetidin-3-yl) 2,2,2-trifluoroacetate
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Overview
Description
(2-methylazetidin-3-yl) 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoroacetate group attached to a 2-methylazetidin-3-yl moiety. The unique structural features of this compound make it a valuable building block in organic synthesis and a subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylazetidin-3-yl) 2,2,2-trifluoroacetate typically involves the reaction of 2-methylazetidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to achieve high yields and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methylazetidin-3-yl) 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2-methylazetidin-3-yl) 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-methylazetidin-3-yl) 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methylazetidin-3-ol trifluoroacetate
- Trifluorotoluene
Uniqueness
(2-methylazetidin-3-yl) 2,2,2-trifluoroacetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C6H8F3NO2 |
---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(2-methylazetidin-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H8F3NO2/c1-3-4(2-10-3)12-5(11)6(7,8)9/h3-4,10H,2H2,1H3 |
InChI Key |
OGYHRLMYLZMLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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